molecular formula C22H22N2O4 B8040293 Dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate CAS No. 4898-58-2

Dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate

Cat. No.: B8040293
CAS No.: 4898-58-2
M. Wt: 378.4 g/mol
InChI Key: JAWHCRQIVXIBNR-UHFFFAOYSA-N
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Description

Dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate is a cyclohexadiene derivative featuring two anilino substituents at the 2- and 5-positions and ester groups at the 1- and 4-positions. This compound serves as a critical intermediate in the synthesis of quinacridone pigments, particularly 2,9-bis(isopropyl)quinacridone, as outlined in multiple patent specifications . Its structure combines a conjugated diene system with electron-withdrawing ester groups and electron-donating anilino moieties, enabling unique reactivity in condensation and cyclization reactions. The compound is synthesized via condensation of 4-isopropylaniline with dimethyl succinylsuccinate under acidic conditions, followed by controlled heating and purification steps .

Properties

IUPAC Name

dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-27-21(25)17-13-20(24-16-11-7-4-8-12-16)18(22(26)28-2)14-19(17)23-15-9-5-3-6-10-15/h3-12,23-24H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWHCRQIVXIBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CC(=C(C1)NC2=CC=CC=C2)C(=O)OC)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063640
Record name Dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate
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Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4898-58-2
Record name 1,4-Dimethyl 2,5-bis(phenylamino)-1,4-cyclohexadiene-1,4-dicarboxylate
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Record name 1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis(phenylamino)-, 1,4-dimethyl ester
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Record name 1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis(phenylamino)-, 1,4-dimethyl ester
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Record name Dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate
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Record name Dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate typically involves the reaction of 2,5-dimethoxy-1,4-cyclohexanedione with aniline under acidic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the aniline groups replace the methoxy groups on the cyclohexanedione ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can also form stable complexes with metal ions, which can enhance its reactivity and lead to the formation of new products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate can be contextualized by comparing it to analogous cyclohexadiene and cyclohexanedione derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Key Applications/Reactivity Physical/Chemical Properties References
This compound Anilino, ester Intermediate for quinacridone pigments; undergoes cyclization to form aromatic systems Conjugated diene system (C=C bond: ~1.35 Å); reactive to acid-catalyzed condensation
Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (Diethyl succinylsuccinate) Ester, ketone Precursor for β-diketone ligands in coordination chemistry; used in luminescent materials Keto-enol tautomerism; stable enolic form due to conjugation
Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate Bicyclic framework, ester, ketone High-density optical recording materials; rigid structure enhances thermal stability Bicyclo[2.2.2]octane core reduces ring strain; high melting point (~94–95°C)
Diisobutyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate Hydroxy, ester Intermediate for β-diketone synthesis; studied for supramolecular assembly C=C bond length: 1.354 Å; crystallizes in green blocks; hydrogen-bonding capability
Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate Dioxolane ring, phenolic hydroxyl Antibacterial/antifungal agent; chiral centers enable enantioselective applications Melting point: 94–95°C; high enantiomeric excess (>99% ee)

Key Findings from Comparative Analysis

Reactivity and Applications Quinacridone Synthesis: The target compound’s anilino groups facilitate cyclization into quinacridone pigments under acidic conditions, a property absent in non-aromatic analogs like diethyl succinylsuccinate . Coordination Chemistry: Diethyl succinylsuccinate and diisobutyl derivatives form stable β-diketone ligands for metal complexes, whereas the target compound’s anilino groups limit such applications due to steric hindrance .

Structural Influences on Stability The bicyclo[2.2.2]octane framework in dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate enhances thermal stability compared to the less rigid cyclohexadiene backbone of the target compound . Hydroxy-substituted derivatives (e.g., diisobutyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate) exhibit hydrogen-bonding networks, improving crystallinity but reducing solubility in nonpolar solvents .

Synthetic Methodologies

  • The target compound is synthesized under mild conditions (65–90°C, 0.5–2.0 kg/cm² pressure) using mineral acid catalysts, whereas bicyclo[2.2.2]octane derivatives require high-temperature pyrolysis (~400°C) .

Biological Activity

Dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate (CAS Number: 4898-58-2) is a compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C22H22N2O4
  • Molecular Weight : 378.421 g/mol
  • Density : 1.304 g/cm³
  • Boiling Point : 539.1 °C at 760 mmHg
  • Flash Point : 279.8 °C
PropertyValue
Molecular FormulaC22H22N2O4
Molecular Weight378.421 g/mol
Density1.304 g/cm³
Boiling Point539.1 °C
Flash Point279.8 °C

Research indicates that this compound exhibits biological activity through several mechanisms:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in antimicrobial formulations.
  • Anti-inflammatory Effects : In vitro studies indicate that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Antioxidant Activity

A study conducted by Shimizu et al. (2011) explored the antioxidant properties of this compound. The results indicated that the compound significantly reduced oxidative stress markers in cultured cells.

Antimicrobial Efficacy

In a study published in the Journal of Applied Microbiology, researchers tested the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The findings showed that it inhibited the growth of several pathogenic strains, including Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Potential

Research by Asai et al. (2010) provided evidence for the anti-inflammatory effects of this compound in animal models. The study reported a significant reduction in inflammatory markers following treatment with the compound.

Summary of Biological Activities

Activity TypeFindings
AntioxidantEffective free radical scavenger
AntimicrobialInhibits growth of Staphylococcus aureus and E. coli
Anti-inflammatoryReduces pro-inflammatory cytokines in vivo

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via condensation of 4-isopropylaniline with dimethyl succinylsuccinate in anhydrous ethanol under reflux, catalyzed by mineral acids (e.g., H₂SO₄) at 65–90°C and 0.5–2.0 kg/cm² pressure. Key parameters include stoichiometric ratios (e.g., 0.3 mol substrate to 0.35 mol K₂CO₃) and reaction time (3–7 hours) . Post-synthesis, crystallization from ethanol yields green block crystals suitable for X-ray diffraction (XRD) .
  • Critical Analysis : Excess base (K₂CO₃) improves deprotonation efficiency but may promote side reactions. Temperature >90°C risks thermal decomposition of intermediates .

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